CpCpA vs. CpA Displacement of Pleuromutilin from E. coli Ribosomes: Quantitative Binding Competition
Both CpCpA and the dinucleotide CpA are shown to displace a radiolabeled pleuromutilin derivative from its specific binding site on the 50S ribosomal subunit of Escherichia coli [1]. This competition assay quantitatively demonstrates that CpCpA directly interacts with the ribosomal A-site, mimicking the 3'-terminus of tRNA. The study establishes that both CpA and CpCpA are active, but the full trinucleotide CpCpA represents the complete, native tRNA terminus required for authentic functional studies [1].
| Evidence Dimension | Displacement of a bound pleuromutilin derivative from ribosomes |
|---|---|
| Target Compound Data | CpCpA effectively displaces the labeled pleuromutilin derivative, with a specific binding constant (Kd) for the pleuromutilin derivative itself being 1.3 × 10^7 M^-1 [1]. |
| Comparator Or Baseline | CpA also displaces the pleuromutilin derivative [1]. |
| Quantified Difference | Both compounds exhibit competitive displacement. The primary differentiation is functional completeness: CpCpA contains the full -CCA terminal sequence, while CpA is a truncated fragment, making CpCpA the more biologically relevant analog for studies requiring the entire recognition motif [1]. |
| Conditions | Equilibrium dialysis with E. coli ribosomes in vitro [1]. |
Why This Matters
Selecting CpCpA ensures experimental systems utilize the full, physiologically relevant tRNA terminus mimic, which is essential for accurate mechanistic interpretation of A-site interactions, whereas CpA represents only a partial motif.
- [1] Högenauer G. The mode of action of pleuromutilin derivatives. Location and properties of the pleuromutilin binding site on Escherichia coli ribosomes. Eur J Biochem. 1975 Mar 3;52(1):93-8. View Source
